molecular formula C6H10FN3 B2605830 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1790365-91-1

1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B2605830
CAS No.: 1790365-91-1
M. Wt: 143.165
InChI Key: VYNJEABTNWWBRK-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a fluoroethyl group and a methyl group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is involved in several biochemical reactions . It is a substrate for the L-type amino acid transporter 1 (LAT1), which mediates the uptake of large, neutral amino acids . This interaction suggests that this compound may play a role in amino acid transport and metabolism.

Cellular Effects

It is known that the compound can influence cell function by interacting with various biomolecules . For instance, it may impact cell signaling pathways, gene expression, and cellular metabolism through its interactions with enzymes and proteins.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown that the compound may have threshold effects, and high doses could potentially lead to toxic or adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters such as LAT1 and may affect its localization or accumulation within cells.

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 4-methyl-1H-pyrazole with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Comparison with Similar Compounds

    2-Fluoroethanol: A simple fluorinated alcohol with similar fluoroethyl functionality.

    Fluoroethyl azides: Compounds used in radiolabeling and bioorthogonal chemistry.

    Fluoroethyl-substituted triazoles: Compounds with similar structural motifs used in various applications.

Uniqueness: 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is unique due to the combination of the fluoroethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-(2-fluoroethyl)-4-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN3/c1-5-4-9-10(3-2-7)6(5)8/h4H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNJEABTNWWBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CCF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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